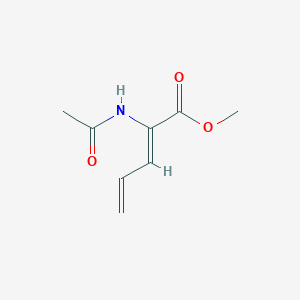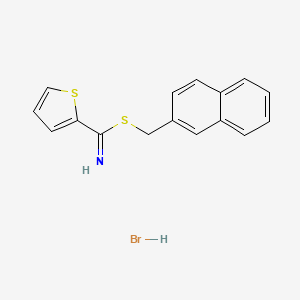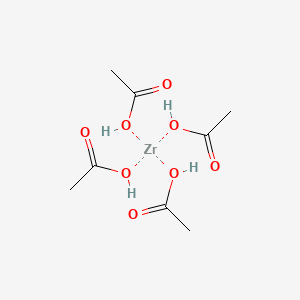
Zirconiumacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconiumacetat, commonly referred to as Zirconium(IV) acetate, is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12 . It is a white solid that is soluble in water and is often used as a precursor to metal-organic frameworks (MOFs) . This compound is formed by the reaction of zirconyl chloride and acetate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconiumacetat is typically synthesized by reacting zirconyl chloride with acetic acid . The reaction involves a stepwise increase of acetic acid in an aqueous solution containing zirconyl chloride, leading to the formation of a hexanuclear acetate species . The reaction conditions usually involve maintaining the solution at a specific temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of acetic acid to zirconyl chloride under monitored conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconiumacetat undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium dioxide (ZrO2).
Reduction: It can be reduced under specific conditions to form lower oxidation state zirconium compounds.
Substitution: The acetate groups in this compound can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions . Substitution reactions often involve ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions include zirconium dioxide, various zirconium complexes, and other zirconium-based materials .
Wissenschaftliche Forschungsanwendungen
Zirconiumacetat has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Zirconiumacetat involves its ability to form stable complexes with various ligands. This property makes it useful in catalysis and as a precursor for MOFs . The molecular targets and pathways involved include the coordination of zirconium with oxygen and nitrogen-containing ligands, leading to the formation of stable and functional materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Zirconiumacetat include:
Zirconium dioxide (ZrO2): A common zirconium compound used in ceramics and as a catalyst.
Zirconium(IV) chloride (ZrCl4): Used as a precursor in the synthesis of various zirconium compounds.
Zirconium acetylacetonate: Another zirconium compound used in the preparation of zirconia nanofibers.
Uniqueness
This compound is unique due to its ability to form hexanuclear acetate species, which are useful precursors for MOFs . Its solubility in water and stability under various conditions make it a versatile compound for a wide range of applications .
Eigenschaften
Molekularformel |
C8H16O8Zr |
|---|---|
Molekulargewicht |
331.43 g/mol |
IUPAC-Name |
acetic acid;zirconium |
InChI |
InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4); |
InChI-Schlüssel |
KEINVBIDJBPJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
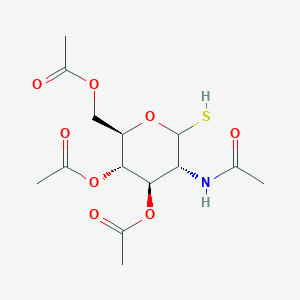
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
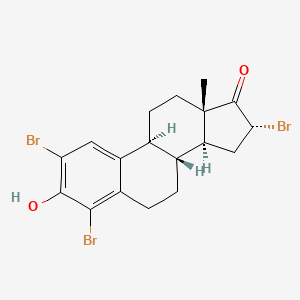
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
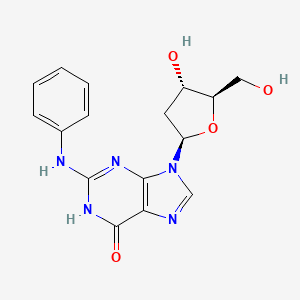
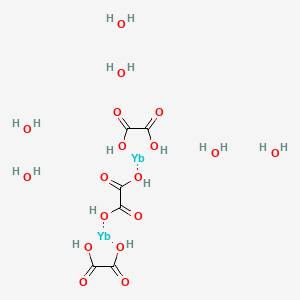

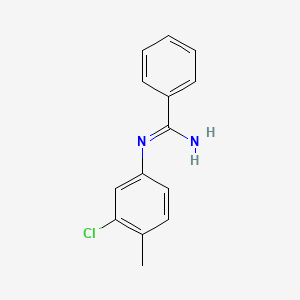
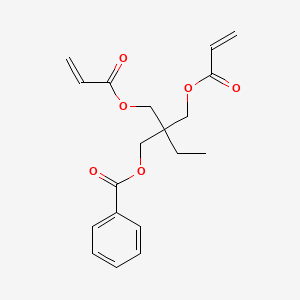
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
